molecular formula C3H9NO3S B13447096 Sulfamic acid isopropyl ester

Sulfamic acid isopropyl ester

Cat. No.: B13447096
M. Wt: 139.18 g/mol
InChI Key: ULCGRQKYGXIIIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulfamic acid isopropyl ester is an organic compound derived from sulfamic acid and isopropanol. It is a colorless, water-soluble compound that finds applications in various fields due to its unique chemical properties. This ester is known for its mild reactivity and is often used in organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfamic acid isopropyl ester can be synthesized through the esterification of sulfamic acid with isopropanol. The reaction typically involves heating sulfamic acid and isopropanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds as follows:

H3NSO3+C3H7OHC3H7OSO3NH2+H2O\text{H}_3\text{NSO}_3 + \text{C}_3\text{H}_7\text{OH} \rightarrow \text{C}_3\text{H}_7\text{OSO}_3\text{NH}_2 + \text{H}_2\text{O} H3​NSO3​+C3​H7​OH→C3​H7​OSO3​NH2​+H2​O

Industrial Production Methods

Industrial production of this compound involves a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions to ensure maximum yield. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Sulfamic acid isopropyl ester undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to sulfamic acid and isopropanol.

    Substitution: It can participate in nucleophilic substitution reactions where the isopropyl group is replaced by other nucleophiles.

    Oxidation and Reduction: While less common, it can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Substitution: Nucleophiles such as halides or amines.

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products

    Hydrolysis: Sulfamic acid and isopropanol.

    Substitution: Various substituted sulfamic acid derivatives.

    Oxidation: Oxidized forms of the ester.

    Reduction: Reduced forms of the ester.

Scientific Research Applications

Sulfamic acid isopropyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of other compounds.

    Biology: Investigated for its potential use in biochemical assays and as a mild reagent for modifying biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug synthesis.

    Industry: Utilized in the production of detergents, cleaning agents, and corrosion inhibitors due to its mild reactivity and stability.

Mechanism of Action

The mechanism of action of sulfamic acid isopropyl ester involves its ability to act as a mild acid or base, depending on the reaction conditions. It can donate or accept protons, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Sulfamic acid methyl ester: Similar in structure but with a methyl group instead of an isopropyl group.

    Sulfamic acid ethyl ester: Similar in structure but with an ethyl group instead of an isopropyl group.

    Sulfamic acid butyl ester: Similar in structure but with a butyl group instead of an isopropyl group.

Uniqueness

Sulfamic acid isopropyl ester is unique due to its specific reactivity and stability. The isopropyl group provides a balance between steric hindrance and reactivity, making it suitable for various applications where other esters might be too reactive or too stable.

Properties

Molecular Formula

C3H9NO3S

Molecular Weight

139.18 g/mol

IUPAC Name

propan-2-yl sulfamate

InChI

InChI=1S/C3H9NO3S/c1-3(2)7-8(4,5)6/h3H,1-2H3,(H2,4,5,6)

InChI Key

ULCGRQKYGXIIIF-UHFFFAOYSA-N

Canonical SMILES

CC(C)OS(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.